

Spectroscopic Profile of 2-Chloro-5methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzoic Acid

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Chloro-5-methylbenzoic Acid**, a key intermediate in various synthetic applications. This document compiles available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its analysis, aiding in quality control and further research.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Chloro-5-methylbenzoic Acid**. While comprehensive experimental data for Infrared and Nuclear Magnetic Resonance spectroscopy are not readily available in public databases, this guide provides expected values based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Mass Spectrometry Data



| Parameter | Value | Source |
|-----------------------------|--|------------|
| Molecular Formula | C ₈ H ₇ ClO ₂ | PubChem[1] |
| Molecular Weight | 170.59 g/mol | PubChem[1] |
| Major Fragment (m/z) | 170 | PubChem[1] |
| Second Major Fragment (m/z) | 153 | PubChem[1] |
| Third Major Fragment (m/z) | 125 | PubChem[1] |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Functional Group | Characteristic Absorption Range (cm ⁻¹) | Expected Wavenumber (cm ⁻¹) for 2-Chloro-5- methylbenzoic Acid |
|-----------------------|--|--|
| O-H (Carboxylic Acid) | 3300-2500 (broad) | ~3000 |
| C-H (Aromatic) | 3100-3000 | ~3050 |
| C-H (Alkyl) | 3000-2850 | ~2950 |
| C=O (Carboxylic Acid) | 1725-1700 | ~1710 |
| C=C (Aromatic) | 1600-1450 | ~1600, 1480 |
| C-O (Carboxylic Acid) | 1320-1210 | ~1290 |
| C-Cl | 800-600 | ~750 |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted in CDCl₃)



| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-------------------|----------------------------|-----------------|------------------------------|
| СООН | ~11-13 | Singlet (broad) | - |
| Ar-H (position 6) | ~7.9 | Doublet | ~8.0 |
| Ar-H (position 4) | ~7.3 | Doublet | ~8.0 |
| Ar-H (position 3) | ~7.2 | Singlet | - |
| СНз | ~2.4 | Singlet | - |

Table 4: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted in CDCl3)

| Carbon | Chemical Shift (δ, ppm) |
|-------------|-------------------------|
| C=O | ~172 |
| C-CI | ~135 |
| C-CH₃ | ~139 |
| С-СООН | ~130 |
| Aromatic CH | ~132, 131, 128 |
| СНз | ~21 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison.

Sample Preparation for NMR Spectroscopy

For ¹H and ¹³C NMR analysis, sample preparation is a critical step to ensure high-quality spectra.[2]

• Sample Weighing: Accurately weigh 5-25 mg of **2-Chloro-5-methylbenzoic acid** for ¹H NMR and 50-100 mg for ¹³C NMR.



- Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₀ (DMSO-d₀).[1] The choice of solvent can influence chemical shifts.[3]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle warming or vortexing can aid dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

- Instrumentation: A 400 MHz NMR spectrometer is suitable for acquiring both ¹H and ¹³C spectra.[1]
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.
 - A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Sample Preparation for Infrared (IR) Spectroscopy

For solid samples like **2-Chloro-5-methylbenzoic acid**, the KBr pellet method is a common technique for IR analysis.



- Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

- Instrumentation: A standard FT-IR spectrometer can be used.
- Background Scan: Record a background spectrum of the empty sample compartment.
- Sample Scan: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

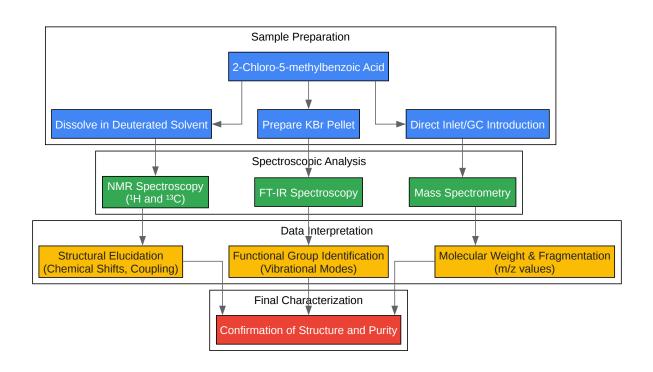
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

- Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds.
- Analysis: The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected, providing a unique fragmentation pattern. The molecular ion peak corresponds to the molecular weight of the compound.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis ensures a comprehensive characterization of the compound.





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Fig. 1: Workflow for the spectroscopic analysis of 2-Chloro-5-methylbenzoic Acid.

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